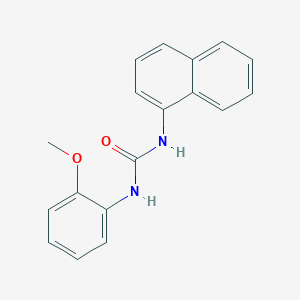

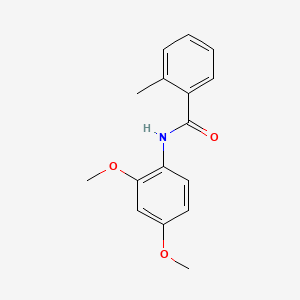

N-(2,4-dimethoxyphenyl)-2-methylbenzamide

Übersicht

Beschreibung

N-(2,4-Dimethoxyphenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,4-dimethoxyphenyl group and a methyl group

Wirkmechanismus

Target of Action

N-(2,4-dimethoxyphenyl)-2-methylbenzamide, also known as CBMicro_018724, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

CBMicro_018724 interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the activity of RNAP, thereby affecting bacterial gene transcription .

Biochemical Pathways

The inhibition of RNAP by CBMicro_018724 affects the transcription process in bacteria . This disruption in the transcription process can lead to a halt in protein synthesis, affecting various biochemical pathways and their downstream effects .

Result of Action

CBMicro_018724 has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This selective antimicrobial activity suggests that the compound’s action results in the inhibition of growth or killing of certain bacterial species .

Biochemische Analyse

Biochemical Properties

N-(2,4-dimethoxyphenyl)-2-methylbenzamide interacts with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction is crucial in its role as a potential antimicrobial agent. The compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against bacterial RNA polymerase. By inhibiting this enzyme, the compound disrupts the synthesis of RNA in bacteria, thereby affecting their gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the switch region of bacterial RNA polymerase . This interaction inhibits the function of the enzyme, disrupting RNA synthesis in bacteria .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity against bacterial RNA polymerase suggests that it may have long-term effects on bacterial function .

Metabolic Pathways

Its interaction with bacterial RNA polymerase suggests that it may affect the metabolic processes related to RNA synthesis .

Subcellular Localization

The subcellular localization of this compound is not well known. Given its interaction with bacterial RNA polymerase, it is likely to be found in regions of the cell where this enzyme is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylbenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethoxyphenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

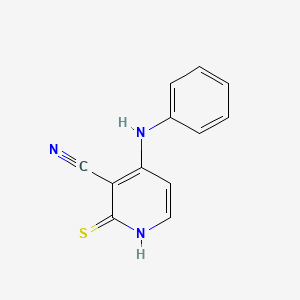

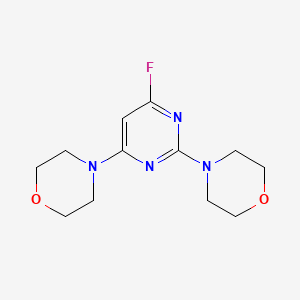

N-(2,4-Dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and exhibit antimicrobial activity.

Pyridine derivatives: Compounds with similar structural motifs that show antimicrobial properties.

Uniqueness

N-(2,4-Dimethoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a methylbenzamide core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)16(18)17-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNUPVNALOWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968198 | |

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-50-5 | |

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)

![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B5686703.png)

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)

![N'-CYCLOOCTYLIDENE-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B5686747.png)